Biochemical Potency: IC50 for PDE5 Compared to Sildenafil and Vardenafil
Mirodenafil demonstrates an in vitro IC50 of 0.33-0.34 nM against PDE5, which is 10-fold more potent than sildenafil (IC50 3.5-3.7 nM) [1][2]. This potency is intermediate between sildenafil and the more potent vardenafil (IC50 0.091 nM) [2].
| Evidence Dimension | In vitro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.33-0.34 nM |
| Comparator Or Baseline | Sildenafil: 3.5-3.7 nM; Vardenafil: 0.091 nM |
| Quantified Difference | Approximately 10-fold more potent than sildenafil |
| Conditions | In vitro PDE5 inhibition assay; source of enzyme not specified for mirodenafil (Shin et al., 2006); bovine PDE for sildenafil/vardenafil [2] |
Why This Matters
Higher biochemical potency (lower IC50) suggests that a lower drug concentration is required to achieve the same degree of PDE5 inhibition, which may translate to enhanced efficacy or a lower effective dose.
- [1] Shin HI, Lee J, Kim DK. Synthesis and phosphodiesterase 5 inhibitory activity of novel pyrazolo[4,3-d]pyrimidin-7-one derivatives. Bioorg Med Chem Lett. 2006;16(5):1166-1169. View Source
- [2] Andersson KE. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. Br J Pharmacol. 2018;175(13):2554-2565. Table 2. View Source
